molecular formula C33H66O2 B1210082 Tritriacontanoic acid CAS No. 38232-03-0

Tritriacontanoic acid

Cat. No.: B1210082
CAS No.: 38232-03-0
M. Wt: 494.9 g/mol
InChI Key: HQRWEDFDJHDPJC-UHFFFAOYSA-N
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Description

Tritriacontanoic acid, also known as melissic acid, is a long-chain saturated fatty acid with the chemical formula C33H66O2. It is a naturally occurring compound found in various plant waxes and insect waxes. This compound is known for its high melting point and stability, making it a valuable component in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tritriacontanoic acid can be synthesized through the oxidation of long-chain hydrocarbons. One common method involves the oxidation of triacontane using potassium permanganate in an alkaline medium. The reaction is typically carried out at elevated temperatures to ensure complete oxidation.

Industrial Production Methods: In industrial settings, this compound is often extracted from natural sources such as beeswax and carnauba wax. The extraction process involves saponification of the wax, followed by acidification to release the free fatty acids. The fatty acids are then purified through distillation or recrystallization.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form shorter-chain fatty acids and carbon dioxide. This reaction is typically carried out using strong oxidizing agents such as potassium permanganate or chromic acid.

    Reduction: The reduction of this compound can yield long-chain alcohols. This reaction is commonly performed using reducing agents like lithium aluminum hydride.

    Esterification: this compound can react with alcohols in the presence of an acid catalyst to form esters. This reaction is widely used in the production of wax esters for industrial applications.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium, elevated temperatures.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

    Esterification: Alcohols, acid catalysts (e.g., sulfuric acid), reflux conditions.

Major Products Formed:

    Oxidation: Shorter-chain fatty acids, carbon dioxide.

    Reduction: Long-chain alcohols.

    Esterification: Wax esters.

Scientific Research Applications

Tritriacontanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reference standard in the analysis of long-chain fatty acids. Its stability and well-defined structure make it an ideal compound for calibration purposes.

    Biology: this compound is studied for its role in plant physiology, particularly in the formation of epicuticular waxes that protect plants from environmental stress.

    Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its anti-inflammatory and antimicrobial properties.

    Industry: It is used in the production of high-quality waxes and lubricants. Its high melting point and stability make it suitable for use in cosmetics, polishes, and coatings.

Mechanism of Action

The mechanism of action of tritriacontanoic acid in biological systems involves its incorporation into lipid membranes, where it contributes to membrane stability and integrity. In plants, it plays a crucial role in the formation of protective wax layers on the surface of leaves and stems. The molecular targets and pathways involved in its action include the regulation of gene expression related to wax biosynthesis and the modulation of membrane fluidity.

Comparison with Similar Compounds

    Triacontanoic acid (C30H60O2): A slightly shorter-chain fatty acid with similar properties and applications.

    Dotriacontanoic acid (C32H64O2): Another long-chain fatty acid with comparable stability and uses.

    Tetratriacontanoic acid (C34H68O2): A longer-chain fatty acid with similar characteristics.

Uniqueness of Tritriacontanoic Acid: this compound stands out due to its specific chain length, which provides a unique balance of stability and flexibility. Its presence in both plant and insect waxes highlights its versatility and importance in natural systems. Additionally, its high melting point and resistance to oxidation make it a valuable component in various industrial applications.

Properties

IUPAC Name

tritriacontanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H66O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33(34)35/h2-32H2,1H3,(H,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQRWEDFDJHDPJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H66O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90959174
Record name Tritriacontanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90959174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38232-03-0, 8063-16-9
Record name Tritriacontanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38232-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tritriacontanoic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tritriacontanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Psyllium
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Record name TRITRIACONTANOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Identifying tritriacontanoic acid alongside other bioactive compounds like friedelin derivatives and ursane-type triterpenes provides a more complete understanding of the chemical composition of these plants []. While the study doesn't delve into the specific activity of this compound, its presence contributes to the overall phytochemical profile.

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